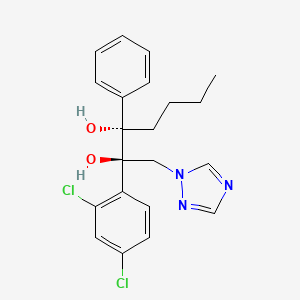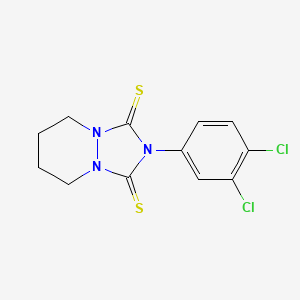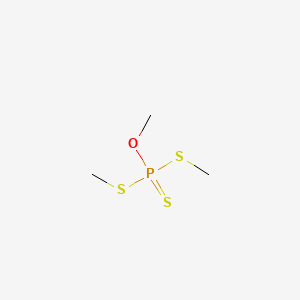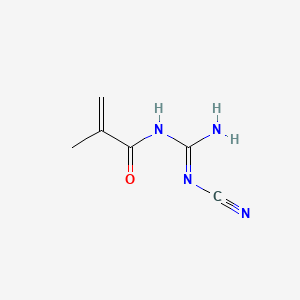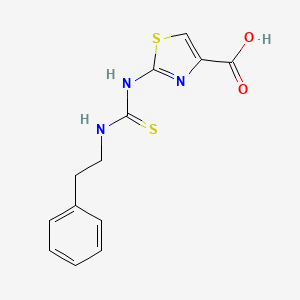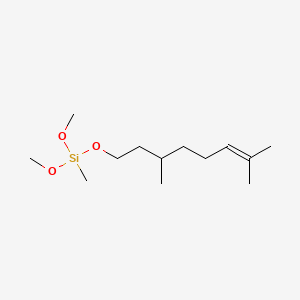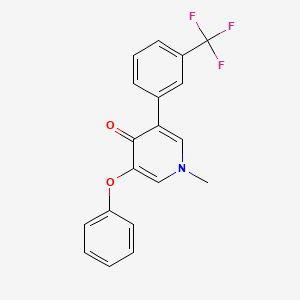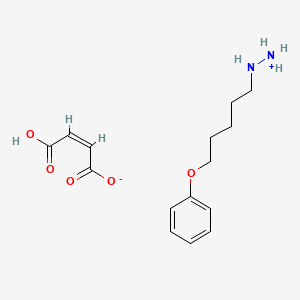
(5-Phenoxypentyl)hydrazine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Phenoxypentyl)hydrazine maleate is a chemical compound with the molecular formula C11-H18-N2-O.C4-H4-O4 and a molecular weight of 310.39 . It is a derivative of hydrazine, a compound known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenoxypentyl)hydrazine maleate typically involves the reaction of 5-phenoxypentyl hydrazine with maleic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Phenoxypentyl)hydrazine maleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenoxy-substituted hydrazones, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
(5-Phenoxypentyl)hydrazine maleate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Phenoxypentyl)hydrazine maleate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine: A simple hydrazine derivative with similar chemical properties.
Phenoxyacetic acid: Shares the phenoxy group but has different biological activities.
Maleic acid derivatives: Compounds with similar structural features but different reactivity.
Uniqueness
(5-Phenoxypentyl)hydrazine maleate is unique due to its specific combination of the phenoxy group and hydrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
69782-09-8 |
|---|---|
Formule moléculaire |
C15H22N2O5 |
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
(Z)-4-hydroxy-4-oxobut-2-enoate;(5-phenoxypentylamino)azanium |
InChI |
InChI=1S/C11H18N2O.C4H4O4/c12-13-9-5-2-6-10-14-11-7-3-1-4-8-11;5-3(6)1-2-4(7)8/h1,3-4,7-8,13H,2,5-6,9-10,12H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
WNZJIFRNDZYRQK-BTJKTKAUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OCCCCCN[NH3+].C(=C\C(=O)[O-])\C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)OCCCCCN[NH3+].C(=CC(=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


